

quantitative analysis of sotolon in wine using GC-MS

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Compound of Interest

Compound Name: 2-hydroxy-4-methyl-2H-furan-5-one

CAS No.: 931-23-7

Cat. No.: B1587901

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Application Note: Quantitative Analysis of Sotolon in Wine via SIDA-GC-MS

Abstract This application note details a robust protocol for the quantification of Sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone) in wine matrices using Stable Isotope Dilution Assay (SIDA) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). Sotolon is a potent chiral lactone responsible for "nutty," "curry," and "oxidized" aroma notes.[1] While desirable in fortified wines like Sherry, Port, and Vin Jaune, it is a critical off-flavor marker for premature aging in dry white wines.[2] Due to its high polarity, low sensory threshold (approx. 8 µg/L in white wine), and the complexity of the wine matrix, this protocol utilizes Solid Phase Extraction (SPE) on polymeric resins followed by Selected Ion Monitoring (SIM) to achieve parts-per-billion (ppb) sensitivity.

Introduction & Scientific Context

Sotolon exists in dynamic equilibrium between its enol and keto forms, heavily influenced by pH, making it challenging to extract consistently. In enology, it serves as a dual-purpose marker:

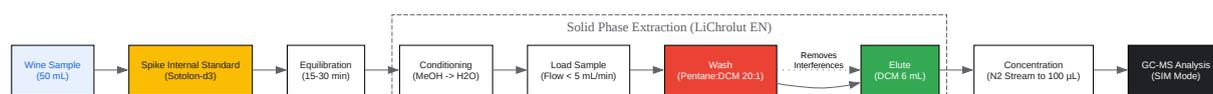
- **Quality Indicator:** In biological aging (e.g., Vin Jaune), it accumulates to >100 µg/L, contributing to typicity.

- Spoilage Marker: In young dry white wines, concentrations $>8 \mu\text{g/L}$ indicate premature oxidative aging (premox), often caused by inadequate SO_2 protection or closure failure.

Why SIDA (Stable Isotope Dilution Assay)? Standard external calibration fails in wine analysis because the matrix (ethanol, sugars, polyphenols) suppresses signal and alters extraction efficiency. By spiking the sample with a deuterated internal standard (e.g., Sotolon-d3) before extraction, every loss during sample preparation is mirrored by the standard. The ratio of native Sotolon to Sotolon-d3 remains constant, ensuring $<5\%$ relative standard deviation (RSD) even with variable recovery rates.

Workflow Visualization

The following diagram outlines the critical path from sample preparation to data acquisition.



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Figure 1: SIDA-SPE-GC-MS Workflow for Sotolon Quantification. Critical wash steps remove non-polar interferences before elution.

Materials & Reagents

- Target Analyte: Sotolon ($\geq 97\%$ purity).
- Internal Standard (IS): Sotolon-d3 (or Sotolon-13C2). Note: If isotopically labeled standards are unavailable, 3-octanol is a common alternative, though less accurate.
- SPE Cartridges: LiChrolut EN (200 mg or 500 mg) or equivalent styrene-divinylbenzene (SDVB) polymer. Why: Sotolon is too polar for C18; polymeric resins provide better retention.
- Solvents: Dichloromethane (DCM), Pentane, Methanol (GC-MS grade).

- Drying Agent: Anhydrous Sodium Sulfate ().

Experimental Protocol

Phase 1: Sample Preparation & Extraction (SPE)

Causality: Direct liquid-liquid extraction (LLE) often results in emulsions with wine. SPE provides cleaner extracts and higher throughput.

- Sample Aliquot: Transfer 50 mL of wine into a glass flask.
- Internal Standard Spiking: Add 50 μ L of Sotolon-d3 solution (10 mg/L in ethanol) to achieve a final concentration of 10 μ g/L.
- Equilibration: Stir for 20 minutes. Critical: Allows the IS to bind to the matrix similarly to the native analyte.
- SPE Conditioning:
 - Rinse cartridge with 4 mL Methanol.
 - Rinse with 4 mL Deionized Water. Do not let the cartridge dry.
- Loading: Pass the 50 mL wine sample through the cartridge at a flow rate of approx. 2-3 mL/min.
- Interference Wash (The "Cleanup" Step):
 - Wash with 15 mL of Pentane:DCM (20:1 v/v).
 - Mechanism:[1] This removes non-polar lipids and fusel alcohols that co-elute with sotolon, while sotolon (polar) remains on the resin.
 - Dry the cartridge under vacuum for 10-15 minutes to remove residual water.
- Elution: Elute sotolon with 6 mL of Dichloromethane (DCM).

- Drying: Pass the eluate through a small bed of anhydrous to remove trace water.

Phase 2: Concentration

- Concentrate the DCM extract to exactly 100 μL under a gentle stream of Nitrogen ().
 - Warning: Do not evaporate to dryness; sotolon is semi-volatile and will be lost.

Phase 3: GC-MS Instrumental Method

Choice of Column: Sotolon requires a polar stationary phase (PEG/Wax) for good peak shape and separation from matrix interferences.

- System: Agilent 7890/5977 or equivalent Single Quadrupole MS.
- Column: DB-Wax or HP-INNOWax (60 m \times 0.25 mm \times 0.25 μm).
- Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
- Inlet: Splitless mode, 250°C. Injection Volume: 2 μL .
- Oven Program:
 - 40°C (hold 2 min)
 - Ramp 5°C/min to 240°C
 - Hold 10 min (Total run ~45 min).
- MS Source: Electron Impact (EI), 70 eV, 230°C.

Acquisition Mode: Selected Ion Monitoring (SIM) Full scan is insufficiently sensitive for ppb-level analysis. Use SIM windows centered on the sotolon retention time.

Analyte	Retention Time (approx)	Quant Ion (m/z)	Qualifier Ions (m/z)
Sotolon	24.5 min	83	128 (Molecular Ion), 55
Sotolon-d3 (IS)	24.5 min	86	131, 58

Note: m/z 83 is the base peak (lactone ring fragment) and offers the highest signal-to-noise ratio.

Data Analysis & Validation

Quantification Formula

Calculate the concentration of Sotolon (

) using the response factor (

) derived from calibration standards:

Where

is the slope of the calibration curve plotting

vs.

.

Performance Metrics (Typical)

Parameter	Value	Notes
Linearity ()	> 0.999	Range: 1 – 500 µg/L
LOD (Limit of Detection)	0.5 – 1.0 µg/L	Well below sensory threshold (8 µg/L)
Recovery	65% – 75%	Lower recovery is acceptable due to SIDA correction
Precision (RSD)	< 5%	Intra-day repeatability

Troubleshooting & Optimization

- Low Recovery: If recovery drops <50%, ensure the SPE cartridge is not drying out before sample loading. Check the pH of the wine; extremely acidic wines may require slight adjustment to pH 3.5, though sotolon is generally stable at wine pH.
- Peak Tailing: Sotolon is polar.[3] If peaks tail on the Wax column, trim the guard column or deactivate the inlet liner (use silanized glass wool).
- Interferences: If m/z 83 shows high background, switch to m/z 128 for quantification, though this will reduce sensitivity (increase LOD).

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